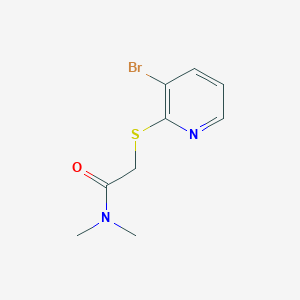
N-(1-cyclopentylpyrrolidin-3-yl)thiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopentylpyrrolidin-3-yl)thiomorpholine-4-carboxamide, commonly known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. CP-47,497 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain sensation, appetite, mood, and immune function. CP-47,497 has been extensively studied for its potential therapeutic applications, as well as its biochemical and physiological effects.
Mécanisme D'action
CP-47,497 acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of pain sensation, appetite, mood, and memory. CP-47,497 binds to CB1 receptors, leading to the activation of various signaling pathways that modulate these physiological processes.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, improve appetite, and modulate mood and anxiety. It has also been shown to have neuroprotective effects, particularly in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
CP-47,497 has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors, which allows for precise modulation of the endocannabinoid system. It also has a long half-life, which allows for sustained effects. However, CP-47,497 has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on CP-47,497. One area of focus is the development of more potent and selective agonists of the cannabinoid receptors, which could have improved therapeutic potential. Another area of focus is the development of novel delivery methods, such as targeted nanoparticles, to improve the efficacy and safety of CP-47,497. Additionally, further research is needed to fully understand the biochemical and physiological effects of CP-47,497 and its potential therapeutic applications.
Méthodes De Synthèse
CP-47,497 is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires specialized knowledge and equipment. The chemical structure of CP-47,497 is similar to that of natural cannabinoids, such as THC, but it has a higher affinity for the cannabinoid receptors.
Applications De Recherche Scientifique
CP-47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis (cell death) in cancer cells. CP-47,497 has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
N-(1-cyclopentylpyrrolidin-3-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c18-14(16-7-9-19-10-8-16)15-12-5-6-17(11-12)13-3-1-2-4-13/h12-13H,1-11H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWSDLPSWZOUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![1-cyano-N-[[4-(2-methoxyphenoxy)phenyl]methyl]cyclobutane-1-carboxamide](/img/structure/B7593933.png)

![6-(2-Methylpropyl)-2-methylsulfanyl-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7593940.png)
![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)


![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![5-Fluoro-2-[(4-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7593994.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)